N-(4-Aminophenyl)hexanamide
Overview
Description
N-(4-Aminophenyl)hexanamide is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol It is characterized by the presence of an amide group attached to a hexane chain and a phenyl ring substituted with an amino group at the para position
Mechanism of Action
Target of Action
It’s worth noting that this compound is used in proteomics research , which suggests that it may interact with proteins or enzymes in the body.
Mode of Action
Related compounds have been found to exhibit antimicrobial properties . These compounds may act by binding to certain enzymes, such as glucose dehydrogenase, thereby inhibiting the glucose metabolic pathway of the bacterium .
Biochemical Pathways
, related compounds have been found to potentially inhibit the glucose metabolic pathway of bacteria. This suggests that N-(4-Aminophenyl)hexanamide may also interact with similar pathways.
Result of Action
Related compounds have shown antimicrobial activity, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
N-(4-Aminophenyl)hexanamide interacts with various enzymes and proteins. For instance, it has been found to bind strongly with glucose dehydrogenase . This interaction suggests that this compound may play a role in the glucose metabolic pathway of the bacterium .
Cellular Effects
It has been suggested that it may have antimicrobial properties
Molecular Mechanism
It has been suggested that it may act by inhibiting the glucose metabolic pathway of the bacterium . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound may be involved in the glucose metabolic pathway . This could involve interactions with enzymes or cofactors, and could also include effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)hexanamide typically involves the reaction of 4-aminobenzoyl chloride with hexanamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The amide group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Hexylamine derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-(4-Aminophenyl)hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of bacterial infections and cancer
Comparison with Similar Compounds
N-(4-Aminophenyl)hexanamide can be compared with other similar compounds, such as:
N-(4-Aminophenyl)butanamide: Similar structure but with a shorter carbon chain.
N-(4-Aminophenyl)octanamide: Similar structure but with a longer carbon chain.
N-(4-Aminophenyl)benzamide: Similar structure but with a benzene ring instead of a hexane chain.
The uniqueness of this compound lies in its specific chain length and the presence of the amino group at the para position, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
N-(4-aminophenyl)hexanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-3-4-5-12(15)14-11-8-6-10(13)7-9-11/h6-9H,2-5,13H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKYWZIKOVHZFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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